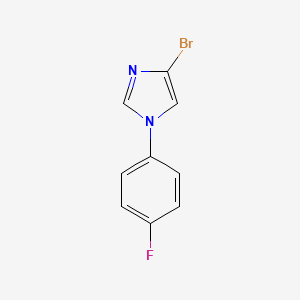

4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(4-fluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRDUINZBROYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622950 | |

| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623577-59-3 | |

| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. The information compiled is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated imidazole derivative with the chemical formula C₉H₆BrFN₂.[1] It serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications.[2] The strategic placement of the bromo and fluorophenyl groups on the imidazole ring endows it with unique chemical reactivity, making it a valuable intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 623577-59-3 | [3] |

| Molecular Formula | C₉H₆BrFN₂ | [1] |

| Molecular Weight | 241.063 g/mol | [1] |

| Purity | Typically ≥95% or ≥98% | [1][3] |

| InChI Key | BZRDUINZBROYAQ-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

A plausible synthetic route would involve the coupling of 4-bromo-1H-imidazole with a 4-fluorophenylboronic acid derivative under Suzuki-Miyaura cross-coupling conditions, or through a nucleophilic aromatic substitution reaction with 1-fluoro-4-iodobenzene or a similar reactive species.

General Experimental Protocol for N-Arylation (Hypothetical)

This protocol is a generalized representation and would require optimization for specific laboratory conditions.

Diagram 1: Hypothetical Synthetic Pathway

Caption: A possible synthetic route to the target compound.

Characterization:

Upon synthesis, the compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the successful N-arylation and the positions of the substituents on the imidazole and phenyl rings.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the compound.

Reactivity and Use in Synthesis

The bromine atom at the 4-position of the imidazole ring is a key functional handle for further chemical modifications.[2] It readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This chemical versatility makes this compound a valuable starting material for building diverse molecular libraries for drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for a Suzuki-Miyaura reaction using a bromo-imidazole derivative.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Potential Biological and Medicinal Applications

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs.[2] Halogenated imidazole derivatives, including this compound, are of significant interest in drug discovery due to their potential for a wide range of biological activities.

Antifungal Activity

Imidazole-containing compounds are renowned for their antifungal properties.[2] While specific data for this compound is limited, related structures have shown potent activity against various fungal pathogens. The mechanism of action for many antifungal azoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Anticancer Activity

The imidazole ring is a versatile scaffold for the design of anticancer agents.[2] Derivatives of 1-(4-fluorophenyl)-1H-imidazole have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines.[2]

Table 2: Reported Anticancer Activity of Related Imidazole Derivatives

| Compound Class | Cancer Cell Lines | Reported Activity | Source |

| 1-(4-fluorophenyl)-1H-imidazole derivatives | Various human cancer cell lines | Anti-proliferative | [2] |

| Phenylacetamide-1H-imidazol-5-one derivatives | - | Downregulation of BRK, FLT, and JAK kinases | [2] |

Kinase Inhibition

Kinases are critical targets in cancer therapy. Research has demonstrated that imidazole derivatives can act as potent kinase inhibitors.[2] A structurally related compound, 4-(4-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine, was identified as an inhibitor of p38α kinase.[2] This suggests that this compound and its derivatives could be explored as potential kinase inhibitors.

Diagram 3: Potential Kinase Inhibition

Caption: A simplified representation of potential kinase inhibition.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate, coupled with the known biological activities of the imidazole scaffold, makes it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole (CAS Number: 623577-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a halogenated imidazole derivative of significant interest in medicinal chemistry. Its structural features, combining an imidazole core with a brominated substituent and a fluorophenyl group, make it a versatile building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol for its key precursor, and discusses its potential therapeutic applications based on the biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value |

| CAS Number | 623577-59-3 |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| InChI Key | BZRDUINZBROYAQ-UHFFFAOYSA-N |

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature.

Synthesis

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

This protocol describes the synthesis of 4-bromo-1H-imidazole from imidazole via a bromination/debromination sequence.

Materials:

-

Imidazole

-

Bromine

-

Chloroform

-

20% Sodium sulfite aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

Step 1: Synthesis of 2,4,5-Tribromo-1H-imidazole

-

In a well-ventilated fume hood, dissolve imidazole (60 g, 0.88 mol) in chloroform (360 ml) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Slowly add a solution of bromine (138 g, 1 mol) in chloroform (100 ml) dropwise to the imidazole solution at room temperature.

-

After the addition is complete, stir the mixture for an additional hour.

-

Remove the solvent under reduced pressure.

-

Suspend the resulting residue in hot water, filter the solid, and dry it under vacuum to yield 2,4,5-tribromo-1H-imidazole.

Step 2: Synthesis of 4-Bromo-1H-imidazole

-

Combine the 2,4,5-tribromo-1H-imidazole (32 g, 0.105 mol) with a 20% aqueous solution of sodium sulfite (66.34 g, 0.527 mol).

-

Reflux the mixture for 8 hours.

-

Upon cooling, the product will precipitate out of the solution.

-

Collect the solid by vacuum filtration to obtain 4-bromo-1H-imidazole.[1][2]

-

For further purification, the crude product can be extracted with ethyl acetate, the organic layers combined, dried over anhydrous sodium sulfate, and the solvent evaporated.

Proposed Synthesis of this compound

The final product can be synthesized from 4-bromo-1H-imidazole via an N-arylation reaction, such as the Buchwald-Hartwig amination or an Ullmann condensation, using a 4-fluorophenyl source like 1-fluoro-4-iodobenzene or 4-fluorophenylboronic acid.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is scarce in public databases, the imidazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives of bromo- and fluorophenyl-substituted imidazoles have shown promise in various therapeutic areas.

Anticancer Potential

Imidazole-based compounds are known to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: A primary mechanism of action for many imidazole derivatives is the inhibition of protein kinases. Structurally related compounds have been identified as inhibitors of kinases such as p38α MAP kinase and Epidermal Growth Factor Receptor (EGFR). The general signaling pathway for p38α MAP kinase is depicted below.

Antimicrobial Activity

The imidazole core is a hallmark of many antifungal and antibacterial agents. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. While specific data for the title compound is unavailable, related bromo-indazole derivatives have shown activity against various bacterial strains, including resistant phenotypes.

Experimental Protocols for Biological Assays

To evaluate the potential biological activity of this compound, standard in vitro assays can be employed.

p38α Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against p38α kinase.

Materials:

-

Recombinant human p38α kinase

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Myelin Basic Protein)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant p38α kinase, and the substrate in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the known biological activities of structurally related imidazole derivatives, this compound warrants further investigation, particularly for its potential as an anticancer and antimicrobial agent. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and similar molecules. Further studies are required to elucidate its specific biological targets and mechanism of action.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazole scaffold is a common feature in many biologically active molecules, and the introduction of bromo- and fluorophenyl- substituents can significantly modulate their pharmacological properties.[1][2][3] This document details plausible synthetic methodologies, presents key data in a structured format, and includes diagrams to illustrate reaction pathways and experimental workflows.

Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways:

-

Route A: N-arylation of a pre-formed 4-bromoimidazole core. This strategy involves the formation of the C-N bond between the 4-bromoimidazole scaffold and a 4-fluorophenyl moiety.

-

Route B: Bromination of a 1-(4-fluorophenyl)-1H-imidazole precursor. This approach introduces the bromine atom at the C4 position of the imidazole ring after the N-arylation has been established.

Route A: N-arylation of 4-Bromo-1H-imidazole

This route is a common and effective method for the synthesis of N-aryl imidazoles. The key transformation is a cross-coupling reaction, typically a Buchwald-Hartwig amination or an Ullmann condensation, to form the bond between the imidazole nitrogen and the fluorinated aromatic ring.[4][5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established methods for the N-arylation of imidazoles.[6]

Materials:

-

4-Bromo-1H-imidazole

-

4-Fluorophenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-imidazole (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq).

-

Add activated 4 Å molecular sieves to the flask.

-

Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM) and pyridine (2.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

-

Wash the filter cake with DCM.

-

Combine the organic filtrates and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters for N-arylation of 4-Bromo-1H-imidazole

| Parameter | Value/Condition | Reference |

| Coupling Partner | 4-Fluorophenylboronic acid | Adapted from[7] |

| Catalyst | Copper(II) acetate | [7] |

| Base | Pyridine | [7] |

| Solvent | Dichloromethane (DCM) | [7] |

| Temperature | Reflux | [7] |

| Typical Yield | 60-80% (estimated) | Based on similar reactions[8] |

Route B: Bromination of 1-(4-fluorophenyl)-1H-imidazole

This alternative route first establishes the 1-(4-fluorophenyl)-1H-imidazole core, followed by electrophilic bromination at the C4 position. This can be advantageous if the starting N-arylated imidazole is more readily available.

Experimental Protocol: Synthesis of 1-(4-fluorophenyl)-1H-imidazole

This is the precursor for the subsequent bromination step.

Materials:

-

Imidazole

-

4-Fluoro-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a sealed tube, combine imidazole (1.2 eq), 4-fluoro-iodobenzene (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF.

-

Heat the mixture at 120 °C for 24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 1-(4-fluorophenyl)-1H-imidazole.

Experimental Protocol: Bromination

This protocol is a general method for the bromination of imidazoles.[9]

Materials:

-

1-(4-fluorophenyl)-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve 1-(4-fluorophenyl)-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 2: Reaction Parameters for Bromination of 1-(4-fluorophenyl)-1H-imidazole

| Parameter | Value/Condition | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS) | Adapted from[8] |

| Solvent | Acetonitrile | General Solvent Choice |

| Temperature | 0 °C to room temperature | General Conditions |

| Typical Yield | 70-90% (estimated) | Based on similar reactions[8] |

Characterization Data

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFN₂ | [10] |

| Molecular Weight | 241.06 g/mol | [10] |

| Purity | >98% | [10] |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| ¹H NMR (CDCl₃) | Expected signals in the aromatic region (δ 7.0-8.0 ppm) | Inferred from similar structures[1][11] |

| ¹³C NMR (CDCl₃) | Expected signals for imidazole and fluorophenyl carbons | Inferred from similar structures[12] |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 241.9, 243.9 (isotopic pattern for Br) | Calculated |

Visualizations

Reaction Pathway

Caption: Synthetic routes to this compound.

Experimental Workflow

Caption: General workflow for organic synthesis and purification.

Potential Signaling Pathway Involvement

Given that many imidazole derivatives exhibit anticancer properties, a plausible mechanism of action could involve the inhibition of key signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt pathway.[1]

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.de [thieme-connect.de]

- 9. researchgate.net [researchgate.net]

- 10. cymitquimica.com [cymitquimica.com]

- 11. 4-Bromo-1-(3-fluorophenyl)-1H-imidazole(1353855-68-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide on 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Abstract: This document provides a comprehensive technical overview of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a crucial synthetic intermediate, or building block, for the development of more complex, biologically active molecules.[1][2] This guide details its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications in pharmaceutical research. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data in structured tables and illustrating key processes with logical diagrams.

Molecular Structure and Identification

This compound belongs to the class of N-aryl-substituted imidazoles. The core structure consists of a five-membered imidazole ring, which is brominated at the 4-position. A 4-fluorophenyl group is attached to one of the nitrogen atoms (N1) of the imidazole ring. This combination of a reactive bromine atom (a versatile handle for cross-coupling reactions) and a fluorophenyl group (known to enhance metabolic stability and binding affinity) makes it a valuable scaffold in the synthesis of novel therapeutic agents.[2]

Table 1.1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 623577-59-3 | [3][4][5] |

| Molecular Formula | C₉H₆BrFN₂ | [3] |

| Molecular Weight | 241.06 g/mol | [3][5] |

| InChI Key | BZRDUINZBROYAQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1F)N2C=C(C=N2)Br | - |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, data for the parent compound, 4-Bromo-1H-imidazole, is available and provides a useful reference for researchers.

Table 2.1: Physicochemical Properties of 4-Bromo-1H-imidazole (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| Physical Form | White to light yellow powder/crystal | |

| Melting Point | 131-135 °C |

| Purity | ≥97% | |

Table 2.2: Reference ¹³C NMR Spectroscopic Data for 4-Bromo-1H-imidazole Note: This data is for the parent compound (CAS: 2302-25-2) and serves as a reference. The spectrum was recorded in DMSO-d6.

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~136.5 | C2 (Imidazole Ring) | [6] |

| ~122.1 | C5 (Imidazole Ring) | [6] |

| ~106.8 | C4 (Imidazole Ring, C-Br) |[6] |

Synthesis and Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a logical and commonly employed synthetic route would involve the N-arylation of 4-bromo-1H-imidazole with a suitable 4-fluorophenyl source, such as 4-fluorophenylboronic acid, via a copper- or palladium-catalyzed cross-coupling reaction (e.g., a modified Ullmann condensation or Buchwald-Hartwig amination).

Proposed Synthetic Workflow

The diagram below illustrates a plausible synthetic pathway. This process involves the coupling of two key building blocks: 4-bromo-1H-imidazole and a 4-fluorophenyl donor, facilitated by a catalyst and base in an appropriate solvent.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (Ullmann N-Arylation)

This protocol is a generalized procedure based on established methods for N-arylation of imidazoles. Optimization of specific reagents, temperatures, and reaction times would be necessary.

-

Reaction Setup: To an oven-dried reaction vessel, add 4-bromo-1H-imidazole (1.0 eq.), 4-fluorophenylboronic acid (1.5 eq.), and copper(II) acetate (0.1 eq.).

-

Solvent and Base Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dimethylformamide (DMF) as the solvent, followed by the addition of pyridine (2.0 eq.) as the base.

-

Reaction Execution: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue via column chromatography on silica gel to yield the final product.

Role in Drug Discovery

Heterocyclic building blocks are foundational to modern drug discovery. This compound is a prime example of a fragment used in the construction of larger, more complex drug candidates. The workflow below illustrates the logical progression of how such a compound is utilized in a typical drug discovery pipeline.

Caption: Logical workflow for the use of a building block in drug discovery.

The bromine atom provides a reactive site for diversification. Using reactions like Suzuki, Stille, or Sonogashira cross-coupling, medicinal chemists can rapidly synthesize large libraries of analogues by introducing various substituents at this position. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound are not documented, the broader class of imidazole derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9][10] Many of these activities stem from the ability of the imidazole scaffold to act as a bioisostere for histidine or to coordinate with metal ions in the active sites of enzymes, such as kinases.

The diagram below provides a conceptual illustration of how an imidazole-based inhibitor might function in a generic kinase signaling pathway, a common target for this class of compounds.

Caption: Conceptual role of an imidazole derivative as a kinase inhibitor.

This molecule serves as a starting point for developing inhibitors that could target such pathways, which are often dysregulated in diseases like cancer and autoimmune disorders. The fluorophenyl moiety can further enhance binding to the target protein through favorable interactions in the active site.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | CAS#:623577-59-3 | Chemsrc [chemsrc.com]

- 5. This compound - [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of the heterocyclic compound 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its chemical properties, analytical methodologies for its characterization, and insights into its potential biological significance.

Chemical and Physical Properties

This compound is a substituted imidazole derivative with the chemical formula C₉H₆BrFN₂. Commercial suppliers typically offer this compound at a purity of 95% to 98%.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 623577-59-3 | [1] |

| Molecular Formula | C₉H₆BrFN₂ | [1] |

| Molecular Weight | 241.063 g/mol | [1] |

| Exact Mass | 239.97000 u | [2] |

| Purity | 98% | [1] |

| Appearance | White to yellow solid (typical) | [3] |

| InChI Key | BZRDUINZBROYAQ-UHFFFAOYSA-N | [1] |

Analytical Characterization

The structural elucidation and purity assessment of this compound are accomplished through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General): A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4][5]

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the 4-fluorophenyl group. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the imidazole ring will also resonate in the aromatic region.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the aromatic rings will resonate in the range of δ 110-160 ppm. The carbon atom attached to the bromine will be influenced by its electronegativity.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which aids in structural confirmation.

Experimental Protocol (General): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample is introduced via direct infusion or after separation by liquid chromatography.[5][6]

Expected Mass Spectrum: The mass spectrum will show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, the [M+H]⁺ ions were observed at m/z 312.1 and 314.1.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices. A validated reverse-phase HPLC (RP-HPLC) method is generally suitable for this purpose.

Experimental Protocol (General): A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7] The separation is usually performed under isocratic or gradient elution conditions, with UV detection at a wavelength where the compound exhibits maximum absorbance. Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[8] For imidazole-containing compounds, a mobile phase of methanol and 0.025 M KH₂PO₄ (70:30, v/v) adjusted to pH 3.2 has been successfully used.[7]

Synthesis and Potential Biological Activity

Synthesis

The synthesis of this compound can be achieved through various synthetic routes common for N-arylimidazoles. A general approach involves the reaction of 4-bromoimidazole with a suitable 4-fluorophenylating agent. The synthesis of the precursor, 4-bromo-1H-imidazole, can be accomplished by the debromination of 2,4,5-tribromoimidazole.[9]

Biological Activity

While the specific biological activities of this compound have not been extensively reported, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[10][11][12][13] Derivatives of bromo- and fluoro-substituted imidazoles have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Activity: Many imidazole derivatives exhibit potent antifungal and antibacterial properties.[10][14]

-

Anticancer Activity: Substituted imidazoles have been explored as potential anticancer agents.[11]

-

Anti-inflammatory and Analgesic Activity: Certain imidazole compounds have shown anti-inflammatory and pain-relieving effects.[10][13]

Further biological evaluation of this compound is warranted to explore its therapeutic potential.

Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization and purity assessment of a novel synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | CAS#:623577-59-3 | Chemsrc [chemsrc.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inis.iaea.org [inis.iaea.org]

- 9. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 10. journals.ekb.eg [journals.ekb.eg]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a halogenated imidazole derivative that has emerged as a crucial building block in the synthesis of a diverse range of bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its strategic structural arrangement, featuring a reactive bromine atom and a metabolically robust fluorophenyl group on the imidazole scaffold, offers medicinal chemists a versatile platform for developing novel therapeutics. The imidazole core is a well-established motif in medicinal chemistry, known for its ability to engage with various biological targets.[1] The bromine atom at the 4-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the 4-fluorophenyl substituent can enhance metabolic stability and binding affinity.[1] This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 623577-59-3 |

| Molecular Formula | C₉H₆BrFN₂ |

| Molecular Weight | 241.06 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-stage process: first, the synthesis of the precursor, 4-Bromo-1H-imidazole, followed by its N-arylation with a suitable 4-fluorophenyl source.

Stage 1: Synthesis of 4-Bromo-1H-imidazole

Several methods have been reported for the synthesis of 4-Bromo-1H-imidazole. A common and effective method involves the selective debromination of 2,4,5-tribromoimidazole.

Experimental Protocol: Synthesis of 4-Bromo-1H-imidazole

-

Materials: 2,4,5-tribromoimidazole (49 g, 161 mmol), sodium sulfite (101.5 g, 806 mmol), water (500 mL), ethyl acetate.

-

Procedure:

-

To a single-necked flask, add 2,4,5-tribromoimidazole, sodium sulfite, and water.

-

Stir the reaction mixture vigorously at 110 °C for 6 hours.

-

After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the target product, 4-bromo-1H-imidazole.[2]

-

-

Yield: 20.5 g (89%).[2]

Stage 2: N-Arylation to form this compound

The introduction of the 4-fluorophenyl group at the N1 position of the imidazole ring can be efficiently carried out via a Chan-Lam coupling reaction using 4-fluorophenylboronic acid. This copper-catalyzed reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Experimental Protocol: Chan-Lam Coupling

-

Materials: 4-Bromo-1H-imidazole, 4-fluorophenylboronic acid, copper(II) acetate, a suitable base (e.g., triethylamine or pyridine), and a solvent such as dichloromethane (DCM) or methanol.

-

General Procedure (Note: Specific quantities and conditions may need optimization):

-

In a reaction vessel, dissolve 4-Bromo-1H-imidazole and 4-fluorophenylboronic acid in the chosen solvent.

-

Add copper(II) acetate and the base to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating, often open to the air, for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Data

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H at C2 of imidazole |

| ~7.4-7.6 | m | 2H | Aromatic protons ortho to fluorine |

| ~7.2-7.4 | m | 2H | Aromatic protons meta to fluorine |

| ~7.1-7.2 | s | 1H | H at C5 of imidazole |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-F of fluorophenyl |

| ~135-140 | C2 of imidazole |

| ~130-135 | Quaternary C of fluorophenyl |

| ~125-130 (d, ³JCF ≈ 8-9 Hz) | C-H ortho to fluorine |

| ~115-120 (d, ²JCF ≈ 22-23 Hz) | C-H meta to fluorine |

| ~110-115 | C5 of imidazole |

| ~100-105 | C4 of imidazole (C-Br) |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of compounds targeting a range of diseases. Its utility is particularly notable in the development of kinase inhibitors and gamma-secretase modulators.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[3] The this compound scaffold can be elaborated through reactions at the bromine position, such as Suzuki-Miyaura coupling, to introduce various functionalities that can interact with the kinase active site.[4]

Gamma-Secretase Modulators

Gamma-secretase is an enzyme complex involved in the production of amyloid-beta peptides, which are associated with Alzheimer's disease.[5][6] Gamma-secretase modulators (GSMs) are a class of drugs that allosterically modulate the enzyme's activity to reduce the production of the toxic Aβ42 peptide.[5][7] The this compound core has been utilized in the synthesis of potent GSMs.

Experimental Workflow: From Building Block to Bioactive Molecule

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Conclusion

This compound is a highly valuable and versatile synthetic building block for drug discovery and development. Its straightforward synthesis and the reactivity of the bromine atom allow for the facile creation of diverse chemical libraries. The presence of the 4-fluorophenyl group often imparts favorable pharmacokinetic properties to the resulting molecules. As research into kinase inhibitors, gamma-secretase modulators, and other therapeutic areas continues, the demand for and importance of this key intermediate are expected to grow. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their scientific endeavors.

References

- 1. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 7. γ-Secretase modulators show selectivity for γ-secretase-mediated amyloid precursor protein intramembrane processing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Fluorophenyl Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic aromatic ring, is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. The strategic incorporation of a fluorophenyl moiety onto this privileged structure has given rise to a class of derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth overview of the current research on fluorophenyl imidazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to facilitate further research and development in this promising area.

Anticancer Activity of Fluorophenyl Imidazole Derivatives

Fluorophenyl imidazole derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization.[1][2]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of representative fluorophenyl imidazole derivatives against various cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of these compounds.

| Compound ID/Structure | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2c (An EGFR inhibitor) | MDA-MB-231 (Breast) | Not specified | [1] |

| T47D (Breast) | Not specified | [1] | |

| MCF-7 (Breast) | Not specified | [1] | |

| A549 (Lung) | Not specified | [1] | |

| HT-29 (Colorectal) | Not specified | [1] | |

| Compound 2d (An EGFR inhibitor) | MDA-MB-231 (Breast) | Not specified | [1] |

| T47D (Breast) | Not specified | [1] | |

| MCF-7 (Breast) | Not specified | [1] | |

| A549 (Lung) | Not specified | [1] | |

| HT-29 (Colorectal) | Not specified | [1] | |

| Compound 3c (An EGFR inhibitor) | MDA-MB-231 (Breast) | 1.98 | [1] |

| T47D (Breast) | 4.07 | [1] | |

| MCF-7 (Breast) | 3.54 | [1] | |

| A549 (Lung) | 2.89 | [1] | |

| HT-29 (Colorectal) | 3.12 | [1] | |

| 2-(3,4-difluorophenyl)-4,5-diphenyl-1H-imidazole | Hep G2 (Liver) | > 50 | [3] |

| 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Hep G2 (Liver) | > 50 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorophenyl imidazole derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity of Fluorophenyl Imidazole Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Fluorophenyl imidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes. A key mechanism of action for some of these derivatives is the modulation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[4][5]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the IC50 values for the anti-inflammatory activity of several fluorophenyl imidazole derivatives.

| Compound ID/Structure | Assay | IC50 (nM) | Reference |

| Compound AA6 (A p38 MAP kinase inhibitor) | p38 MAP Kinase Inhibition | 403.57 ± 6.35 | [6][7] |

| Adezmapimod (SB203580) (Reference Drug) | p38 MAP Kinase Inhibition | 222.44 ± 5.98 | [6][7] |

Experimental Protocol: Albumin Denaturation Assay

The inhibition of protein denaturation is a well-established method for in vitro screening of anti-inflammatory activity.

Principle: Inflammation can be induced by protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a 1% aqueous solution of albumin, and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.

-

Cooling: Cool the solutions to room temperature.

-

Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation compared to a control without the test compound.

Signaling Pathway: p38 MAPK/NF-κB Inhibition

Several fluorophenyl imidazole derivatives exert their anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Antimicrobial Activity of Fluorophenyl Imidazole Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorophenyl imidazole derivatives have demonstrated promising activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various fluorophenyl imidazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Structure | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6c | Staphylococcus aureus | 16 | [8] |

| Enterococcus faecalis | 16 | [8] | |

| Compound 6d | Staphylococcus aureus | 4 | [8] |

| 2-(3-fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | >100 | Not specified |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | Bacillus subtilis | >100 | Not specified |

| 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N1) | Staphylococcus aureus | Not specified | [9] |

| Bacillus anthracoides | Not specified | [9] | |

| Escherichia coli | Not specified | [9] | |

| Pseudomonas aeruginosa | Not specified | [9] | |

| Klebsiella pneumoniae | Not specified | [9] | |

| Candida albicans | Not specified | [9] | |

| 2-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole (N2) | Staphylococcus aureus | Not specified | [9] |

| Bacillus anthracoides | Not specified | [9] | |

| Escherichia coli | Not specified | [9] | |

| Pseudomonas aeruginosa | Not specified | [9] | |

| Klebsiella pneumoniae | Not specified | [9] | |

| Candida albicans | Not specified | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of the fluorophenyl imidazole derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of Fluorophenyl Imidazole Derivatives

A common and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski reaction. This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt.

General Synthetic Protocol:

A mixture of a 1,2-dicarbonyl compound (e.g., benzil), a fluorophenyl aldehyde, and ammonium acetate in a solvent such as glacial acetic acid is heated under reflux. The product is then isolated and purified, typically by recrystallization or column chromatography.

For the synthesis of 2-substituted-1H-benzo[d]imidazoles, a common method involves the condensation of o-phenylenediamine with a fluorophenyl aldehyde in the presence of an oxidizing agent or under microwave irradiation.[10]

Conclusion

Fluorophenyl imidazole derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further optimization and development. This technical guide has provided a consolidated overview of the current state of research, offering valuable data, protocols, and pathway visualizations to aid scientists and researchers in advancing the therapeutic applications of these potent molecules. Continued exploration of the structure-activity relationships and formulation strategies for these derivatives is warranted to unlock their full clinical potential.

References

- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICI Journals Master List [journals.indexcopernicus.com]

- 3. researchgate.net [researchgate.net]

- 4. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Imidazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized by Heinrich Debus in 1858, its journey from a simple organic molecule to a "privileged scaffold" in drug discovery is a testament to its remarkable versatility.[1][2] This technical guide provides an in-depth exploration of the discovery and history of novel imidazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action. The imidazole nucleus is a critical component of numerous endogenous molecules, including the amino acid histidine and the neurotransmitter histamine, which underscores its inherent biocompatibility and diverse biological roles.[1] This has inspired the development of a vast array of synthetic imidazole-containing drugs with a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[2]

This guide will delve into the technical details of key imidazole-based drugs, providing structured data, detailed experimental protocols, and visual representations of complex biological and chemical processes to aid researchers in the ongoing quest for novel therapeutics derived from this remarkable heterocyclic core.

I. Seminal Discoveries and Historical Milestones

The history of imidazole compounds is intrinsically linked to the advancement of medicinal chemistry. While first synthesized in 1858, it was the discovery of naturally occurring imidazoles like histidine and histamine that hinted at the biological significance of this scaffold.[1] A pivotal moment in the therapeutic application of synthetic imidazoles came with the development of the first-generation antifungal agents in the mid-20th century.

A significant breakthrough was the synthesis of Dacarbazine (DTIC) , an imidazole derivative, which gained FDA approval in 1975 for the treatment of metastatic melanoma and Hodgkin's lymphoma. This marked a key milestone in the application of imidazoles in cancer chemotherapy. Subsequently, the development of Ketoconazole in the late 1970s revolutionized the treatment of systemic fungal infections, establishing the "azole" class as a major therapeutic category of antifungal agents.

The following table summarizes key historical milestones in the development of imidazole-based drugs:

| Year | Milestone | Significance |

| 1858 | First synthesis of imidazole by Heinrich Debus. | Foundational discovery in heterocyclic chemistry.[1][2] |

| Early 1900s | Discovery of naturally occurring imidazoles like histidine and histamine. | Revealed the biological importance of the imidazole scaffold.[1] |

| 1975 | FDA approval of Dacarbazine (DTIC). | Established imidazoles as a viable scaffold for anticancer drugs. |

| Late 1970s | Development of Ketoconazole. | Revolutionized the treatment of systemic fungal infections and established the azole antifungal class. |

| Present | Ongoing research into novel imidazole derivatives. | Exploration of new therapeutic areas including antivirals, anti-inflammatories, and targeted cancer therapies. |

II. Case Study 1: Ketoconazole - A Broad-Spectrum Antifungal Agent

Ketoconazole is a synthetic imidazole derivative with potent, broad-spectrum antifungal activity. Its discovery was a significant advancement in the management of both superficial and systemic mycoses.

Quantitative Data: Antifungal Activity of Ketoconazole

The in vitro efficacy of ketoconazole is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Candida albicans | 201 | 0.003 - >256 | 0.014 | 0.125 |

| Candida albicans (from HIV+ patients) | 66 | 10 - 20 | - | - |

| Candida tropicalis | - | - | - | - |

| Candida parapsilosis | - | - | - | - |

| Cryptococcus neoformans | - | 0.08 - 40 | - | - |

Note: MIC values can vary depending on the testing method and the specific strains tested. Data compiled from multiple sources.[3][4][5]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antifungal Stock Solution:

-

a. A stock solution of ketoconazole (e.g., 1600 µg/mL) is prepared by dissolving the required amount in 70% v/v ethanol.

-

b. The solution is vigorously shaken for approximately 30 minutes until the drug is completely dissolved.

-

c. The stock solution is stored refrigerated until use.

2. Inoculum Preparation:

-

a. Fungal isolates are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

b. A suspension of the fungal colonies is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

c. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

3. Microdilution Plate Preparation:

-

a. A series of two-fold dilutions of the ketoconazole stock solution are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

b. Each well is inoculated with the prepared fungal suspension.

-

c. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

4. Incubation and Reading:

-

a. The microtiter plates are incubated at 35°C for 24-48 hours.

-

b. The MIC is determined as the lowest concentration of ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Synthesis of Ketoconazole

The synthesis of ketoconazole is a multi-step process starting from 2,4-dichlorophenacyl bromide.

Caption: Synthetic pathway of Ketoconazole.

III. Case Study 2: Dacarbazine - An Imidazole-Based Anticancer Agent

Dacarbazine (DTIC) is a crucial chemotherapeutic agent, particularly in the treatment of malignant melanoma. It functions as a DNA alkylating agent, but it is a prodrug that requires metabolic activation.

Quantitative Data: Cytotoxicity of Dacarbazine

The cytotoxic effect of dacarbazine is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability.

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |

| SK-MEL-30 | Melanoma | 24 | 1095 |

| A375 | Melanoma | 24 | >1000 |

| MNT-1 | Melanoma | 24 | ~477 |

| B16-F10 | Murine Melanoma | 24 | ~700 |

| HDF | Human Dermal Fibroblasts | 24 | 1094 |

Note: IC50 values can vary significantly based on the cell line, exposure duration, and assay conditions. Data compiled from multiple sources.[6][7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

a. Cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Drug Treatment:

-

a. A stock solution of dacarbazine is prepared and serially diluted to the desired concentrations in the cell culture medium.

-

b. The medium from the cell plates is removed, and the cells are treated with various concentrations of dacarbazine.

-

c. Control wells with untreated cells are also included.

-

d. The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

a. After the treatment period, the drug-containing medium is removed.

-

b. A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

-

c. The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

-

a. The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

b. The plate is gently shaken to ensure complete dissolution.

-

c. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

a. The cell viability is expressed as a percentage of the control (untreated cells).

-

b. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for the MTT cell viability assay.

Mechanism of Action: Metabolic Activation of Dacarbazine

Dacarbazine is a prodrug that is metabolically activated in the liver, primarily by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP2E1), to its active form, which then acts as a DNA alkylating agent.[10]

Caption: Metabolic activation pathway and mechanism of action of Dacarbazine.

IV. The Future of Imidazole Compounds in Drug Discovery

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Current research is focused on several key areas:

-

Targeted Cancer Therapies: Novel imidazole derivatives are being designed as inhibitors of specific kinases and other signaling proteins that are dysregulated in cancer.

-

Novel Antimicrobials: With the rise of antimicrobial resistance, the development of new imidazole-based antibiotics and antifungals with novel mechanisms of action is a critical area of research.

-

Anti-inflammatory Agents: Imidazole derivatives are being explored as inhibitors of inflammatory pathways, such as cyclooxygenase (COX) enzymes.

-

Neurodegenerative Diseases: The potential of imidazole compounds to modulate targets relevant to diseases like Alzheimer's and Parkinson's is an emerging area of investigation.

The ability of the imidazole ring to engage in various non-covalent interactions, its synthetic tractability, and its favorable pharmacokinetic properties ensure that it will remain a "privileged" structure in medicinal chemistry for the foreseeable future. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

- 1. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketoconazole synthesis - chemicalbook [chemicalbook.com]

- 3. Susceptibility to ketoconazole of Candida albicans strains from sequentially followed HIV-1 patients with recurrent oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dialnet.unirioja.es [dialnet.unirioja.es]

- 5. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 10. What is the mechanism of Dacarbazine? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2] The 4-bromo-1-(4-fluorophenyl)-1H-imidazole core is a valuable scaffold for the development of novel therapeutic agents. The bromine atom at the C4 position provides a handle for further functionalization through various cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the step-by-step synthesis of this compound, targeting researchers and professionals in the field of drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 4-bromo-1H-imidazole. The second, and key, step is the N-arylation of 4-bromo-1H-imidazole with a suitable 4-fluorophenyl source. The most common and effective method for this N-arylation is a copper-catalyzed Ullmann-type cross-coupling reaction.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1H-imidazole

This protocol is adapted from a known procedure for the selective debromination of a polybrominated imidazole.[3]

Materials:

-

2,4,5-Tribromoimidazole

-

Sodium sulfite (Na₂SO₃)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2,4,5-tribromoimidazole (e.g., 49 g, 161 mmol) and water (500 mL).

-

Add sodium sulfite (101.5 g, 806 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-bromo-1H-imidazole as a solid.

Expected Yield: Approximately 89%.[3]

Characterization Data for 4-Bromo-1H-imidazole:

| Property | Value |

| Molecular Formula | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 131-135 °C |

Step 2: Synthesis of this compound

This protocol describes a general copper-catalyzed N-arylation (Ullmann-type) reaction, which can be optimized for the specific substrates.

Materials:

-

4-Bromo-1H-imidazole

-

1-Fluoro-4-iodobenzene (or 1-bromo-4-fluorobenzene)

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., N,N'-dimethylethylenediamine or a phenanthroline derivative)

-

A suitable base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

-

A suitable solvent (e.g., Dioxane or N,N-Dimethylformamide (DMF))

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle with a temperature controller

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add copper(I) iodide (e.g., 0.05-0.1 equivalents).

-

Add the chosen ligand (e.g., 0.1-0.2 equivalents).

-

Add the base (e.g., 2.0 equivalents of Cs₂CO₃).

-

Add 4-bromo-1H-imidazole (1.0 equivalent) and the aryl halide (e.g., 1.1 equivalents of 1-fluoro-4-iodobenzene).

-

Add the anhydrous solvent (e.g., dioxane).

-

Heat the reaction mixture to a specified temperature (typically between 60-120 °C) and stir for the required time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Quantitative Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | C₉H₆BrFN₂ | 241.06 | >95% (typical)[4] |

Note: The reaction conditions provided are general and may require optimization for yield improvement.

Mandatory Visualizations

Synthesis Workflow

Caption: Overall synthetic workflow for this compound.

Logical Relationship of Key Reaction Components in N-Arylation

Caption: Key components and conditions for the Ullmann-type N-arylation reaction.

References

Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-1-(4-fluorophenyl)-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various bioactive molecules.[1] The successful synthesis of this compound is critically dependent on effective purification strategies to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this compound and related derivatives, focusing on column chromatography and recrystallization techniques. Additionally, it includes troubleshooting guidance and a general experimental workflow.

Data Presentation

Effective purification is often assessed by the yield and purity of the final product. Researchers should aim to quantify these parameters for each purification method attempted. The following table provides a template for recording and comparing purification outcomes.

| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (%) (e.g., by HPLC or NMR) | Notes (e.g., solvent system, temperature) |

| Column Chromatography | |||||

| Recrystallization | |||||

| (Other) |

Caption: Table for summarizing quantitative data from purification experiments.

Experimental Protocols

The following protocols are generalized based on common practices for the purification of substituted N-phenylimidazoles and related heterocyclic compounds.[2] Optimization of specific parameters (e.g., solvent ratios, temperature) may be necessary for individual batches and impurity profiles.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying synthetic compounds.[3] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Materials:

-

Crude this compound product

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Ethyl acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM)

-

Glass column with stopcock

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Rotary evaporator

Procedure:

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexanes or a low percentage of EtOAc in Hexanes).

-

Column Packing:

-

Ensure the column is securely clamped in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Pour a thin layer of sand over the plug.

-

Carefully pour the silica gel slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

-